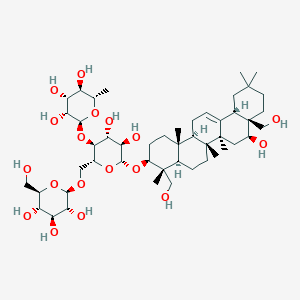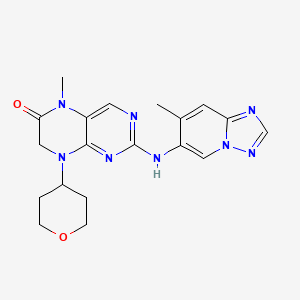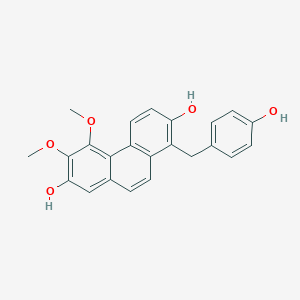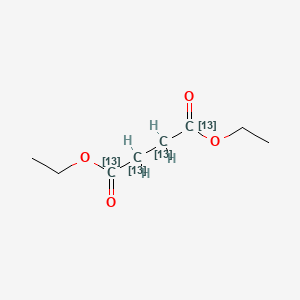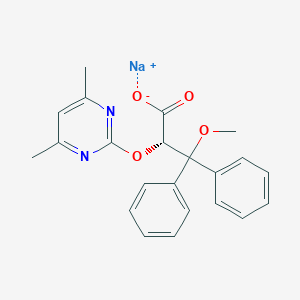
Ambrisentan sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambrisentan-Natriumsalz ist ein selektiver Antagonist des Endothelin-Rezeptors vom Typ A, der hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird. Es handelt sich um eine oral wirksame Verbindung, die die Belastbarkeit verbessert und die klinische Verschlechterung bei Patienten mit dieser Erkrankung verzögert .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Ambrisentan-Natriumsalz kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von (S)-Phenethylamin als Trennmittel . Das Herstellungsverfahren umfasst Schritte wie die Bildung von Zwischenprodukten und deren anschließende Umwandlung in das Endprodukt unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Herstellung von Ambrisentan-Natriumsalz häufig die Verwendung von Lösungsmittel-Emulsionsverfahren, um die Löslichkeit und Auflösungsgeschwindigkeit zu verbessern . Dieses Verfahren stellt ein hochwertiges Produkt mit guter Inhaltshomogenität und einer hohen Auflösungsgeschwindigkeit sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ambrisentan-Natriumsalz unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis sicherzustellen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise Oxidationsreaktionen Carbonsäuren produzieren, während Reduktionsreaktionen Alkohole ergeben.
Wissenschaftliche Forschungsanwendungen
Ambrisentan-Natriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Endothelin-Rezeptor-Antagonisten verwendet.
Medizin: Wird hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt
Wirkmechanismus
Ambrisentan-Natriumsalz entfaltet seine Wirkung durch Blockierung von Endothelin, einem endogenen Hormon, das bei Patienten mit pulmonaler arterieller Hypertonie in höheren Mengen vorkommt . Endothelin bindet an zwei Rezeptoren, den Endothelin-Typ A und den Endothelin-Typ B. Der Endothelin-Typ A ist für das Zellwachstum in den Gefäßen und die Vasokonstriktion verantwortlich, während der Endothelin-Typ B eine Rolle bei der Vasodilatation, der Clearance von Endothelin-1 und der Antiproliferation von Zellen spielt .
Wirkmechanismus
Ambrisentan sodium salt exerts its effects by blocking endothelin, an endogenous hormone found in higher quantities in patients with pulmonary arterial hypertension . Endothelin binds to two receptors, endothelin type A and endothelin type B. Endothelin type A is responsible for cell growth in the vessels and vasoconstriction, while endothelin type B plays a role in vasodilation, endothelin-1 clearance, and anti-proliferation of cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.
Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit ähnlichen Anwendungen.
Einzigartigkeit
Ambrisentan-Natriumsalz zeichnet sich durch seine Selektivität für den Endothelin-Rezeptor vom Typ A aus, wodurch es den pulmonalen arteriellen Druck effektiv senken kann, ohne die positiven Effekte der Aktivierung des Endothelin-Rezeptors vom Typ B zu beeinträchtigen .
Eigenschaften
Molekularformel |
C22H21N2NaO4 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
sodium;(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |
InChI |
InChI=1S/C22H22N2O4.Na/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14,19H,1-3H3,(H,25,26);/q;+1/p-1/t19-;/m1./s1 |
InChI-Schlüssel |
GNDMILPGCDIGHE-FSRHSHDFSA-M |
Isomerische SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |
Kanonische SMILES |
CC1=CC(=NC(=N1)OC(C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


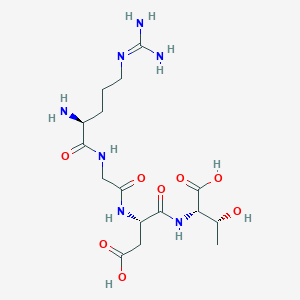
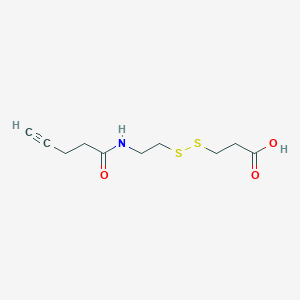





![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
